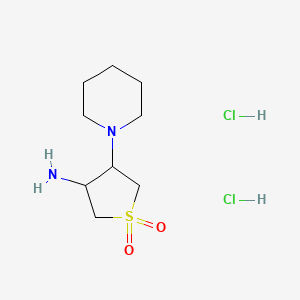

![molecular formula C11H10F3N5O2 B1520789 2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate CAS No. 1241066-68-1](/img/structure/B1520789.png)

2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate

Descripción general

Descripción

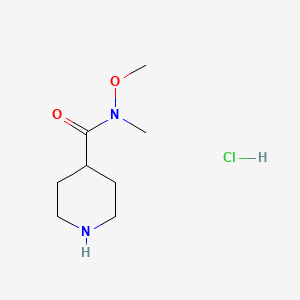

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of a trifluoroethyl group (CF3CH2-) and a phenyl group with a tetrazole substituent. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms . They are known for their energetic properties and use in pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the carbamate, phenyl, and tetrazole groups. Carbamates are known to undergo hydrolysis, and tetrazoles can participate in various reactions due to their high nitrogen content .Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Summary of Application : N-2,2,2-Trifluoroethylisatin ketimines, which share a similar structure with the compound you mentioned, have received attention from chemists since they were first developed as fluorine-containing synthons in 2015 . They are involved in various organic synthesis reactions .

- Methods of Application : The specific methods of application vary depending on the type of reaction. For example, chiral fluorospiroindole derivatives were synthesized by a certain reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities .

- Results or Outcomes : The outcomes of these reactions are typically new compounds with potential applications in medicinal chemistry, pesticides, functional materials, and other fields .

-

Pharmaceutical Chemistry

- Summary of Application : 2,2,2-Trifluoroethanamine, another similar compound, has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples .

- Results or Outcomes : The outcomes of these analyses can help monitor the presence of pharmaceutical compounds in the environment .

- Phase-Transfer Catalysis

- Summary of Application : 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a similar compound, has been used in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides to give nitrophenylalanines .

- Results or Outcomes : The outcomes of these reactions are typically new compounds with potential applications in medicinal chemistry .

- Asymmetric Synthesis

- Summary of Application : N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products .

- Methods of Application : An efficient and practical squaramide-catalyzed asymmetric domino Micheal/Mannich [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines 1 and 3-methyl-4-nitro-5-isatylidenyl-isoxazoles 61 was reported by the Du group in 2022 .

- Results or Outcomes : A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities (all >20:1 dr and 94–>99% ee) .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-[2-methyl-5-(tetrazol-1-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2/c1-7-2-3-8(19-6-15-17-18-19)4-9(7)16-10(20)21-5-11(12,13)14/h2-4,6H,5H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFZHIBSZNPRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=NN=N2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520706.png)

![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)

![Benzoic acid, 4-methyl-, 2-[[[(tetrahydro-2-furanyl)methyl]amino]thioxomethyl]hydrazide](/img/structure/B1520709.png)

![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)